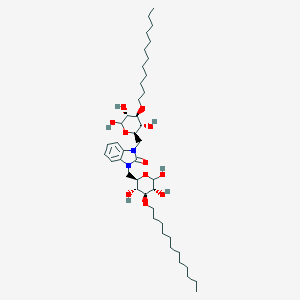

1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one, also known as β-glucanase inhibitor protein (βGIP), is a protein that has been identified in barley seeds. It is a potent inhibitor of β-glucanases, which are enzymes that break down β-glucans, complex carbohydrates found in the cell walls of plants and fungi. βGIP has been found to have a wide range of potential applications in scientific research, particularly in the fields of plant biology and biochemistry.

Wirkmechanismus

βGIP inhibits β-glucanases by binding to their active sites and preventing them from breaking down β-glucans. This mechanism of action has been well characterized through a variety of biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.

Biochemical and Physiological Effects

The biochemical and physiological effects of βGIP are largely dependent on the specific context in which it is used. In plant cells, βGIP has been shown to inhibit the activity of β-glucanases and thus affect cell wall metabolism. In animal cells, βGIP has been shown to have potential immunomodulatory effects, although further research is needed to fully understand these effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using βGIP in lab experiments is its specificity for β-glucanases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using βGIP is its relatively high cost, which can make large-scale experiments prohibitively expensive.

Zukünftige Richtungen

There are a number of potential future directions for research on βGIP. One area of interest is the development of new methods for synthesizing and purifying the protein, which could help to reduce its cost and make it more accessible to researchers. Another area of interest is the study of βGIP's potential immunomodulatory effects in animal cells, which could have important implications for the development of new therapies for immune-related diseases. Finally, further research is needed to fully understand the role of β-glucanases in plant cell wall metabolism and the potential applications of βGIP in this field.

Synthesemethoden

The synthesis of βGIP involves the extraction and purification of the protein from barley seeds. The protein can be extracted using a variety of methods, including salt extraction, acid extraction, and solvent extraction. After extraction, the protein is purified using techniques such as ion exchange chromatography and gel filtration chromatography.

Wissenschaftliche Forschungsanwendungen

βGIP has been used extensively in scientific research, particularly in the fields of plant biology and biochemistry. One of the most important applications of βGIP is in the study of plant cell wall metabolism. By inhibiting β-glucanases, βGIP can be used to study the role of these enzymes in plant cell wall degradation and remodeling.

Eigenschaften

Molekularformel |

C43H74N2O11 |

|---|---|

Molekulargewicht |

795.1 g/mol |

IUPAC-Name |

1,3-bis[[(2R,3R,4S,5R)-4-dodecoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one |

InChI |

InChI=1S/C43H74N2O11/c1-3-5-7-9-11-13-15-17-19-23-27-53-39-35(46)33(55-41(50)37(39)48)29-44-31-25-21-22-26-32(31)45(43(44)52)30-34-36(47)40(38(49)42(51)56-34)54-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26,33-42,46-51H,3-20,23-24,27-30H2,1-2H3/t33-,34-,35-,36-,37-,38-,39+,40+,41?,42?/m1/s1 |

InChI-Schlüssel |

DVWGURSMJSZBTQ-XZYOSEBMSA-N |

Isomerische SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCCCCCCCCCC)O)O |

SMILES |

CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289985.png)

![ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate](/img/structure/B289986.png)

![4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one](/img/structure/B289988.png)

![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289990.png)

![Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289992.png)

![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)

![Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289997.png)

![9-(4-Methoxyphenyl)-14-(4-methylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290000.png)

![9-(4-Methoxyphenyl)-14-phenyl-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290001.png)

![6-(3,5-Dimethylpyrazol-1-yl)-16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290003.png)

![4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether](/img/structure/B290004.png)

![methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether](/img/structure/B290005.png)

![Ethyl 2-[[16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaen-6-yl]sulfanyl]acetate](/img/structure/B290006.png)

![16-(4-Chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290008.png)